molecular formula C31H56N16O9 B14453875 Dblca CAS No. 74240-43-0

Dblca

Cat. No.: B14453875
CAS No.: 74240-43-0
M. Wt: 796.9 g/mol
InChI Key: NNHAOUAWUNAJJO-DEDYPNTBSA-N
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Description

Dibenzylideneacetone, also known as dibenzalacetone, is an organic compound with the formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound was first prepared in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in a water/ethanol medium and is followed by recrystallization to obtain the trans, trans isomer in high yield and purity .

Industrial Production Methods

While specific industrial production methods for dibenzylideneacetone are not widely documented, the Claisen-Schmidt condensation remains the primary synthetic route. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and the choice of solvent to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzylideneacetone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sunlight or UV light can be used to initiate the cycloaddition reactions.

    Substitution: Common reagents include halogens and other electrophiles that can react with the double bonds or the carbonyl group.

Major Products Formed

Scientific Research Applications

Dibenzylideneacetone has several applications in scientific research:

    Chemistry: It is used as a ligand in organometallic chemistry and as a component in sunscreens.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of dibenzylideneacetone involves its interaction with molecular targets through its carbonyl group and conjugated double bonds. These functional groups allow it to form complexes with metal ions and participate in various chemical reactions. In biological systems, its derivatives may interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylideneacetone: A related compound with a similar structure but fewer conjugated double bonds.

    Chalcone: Another compound with a similar carbonyl and conjugated double bond system.

Uniqueness

Dibenzylideneacetone is unique due to its specific arrangement of phenyl groups and conjugated double bonds, which confer distinct chemical and physical properties. Its ability to undergo cycloaddition reactions and form complexes with metal ions makes it valuable in various research and industrial applications.

Properties

CAS No.

74240-43-0

Molecular Formula

C31H56N16O9

Molecular Weight

796.9 g/mol

IUPAC Name

3,6-diamino-N-[[(8E)-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-15-(3,6-diaminohexanoylamino)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide

InChI

InChI=1S/C31H56N16O9/c32-6-1-3-15(34)9-22(49)39-11-19-26(52)43-20(13-41-31(37)56)27(53)47-24(17-5-8-38-30(36)46-17)29(55)40-12-18(25(51)45-21(14-48)28(54)44-19)42-23(50)10-16(35)4-2-7-33/h13,15-19,21,24,48H,1-12,14,32-35H2,(H,39,49)(H,40,55)(H,42,50)(H,43,52)(H,44,54)(H,45,51)(H,47,53)(H3,36,38,46)(H3,37,41,56)/b20-13+

InChI Key

NNHAOUAWUNAJJO-DEDYPNTBSA-N

Isomeric SMILES

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N

Canonical SMILES

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N

Origin of Product

United States

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